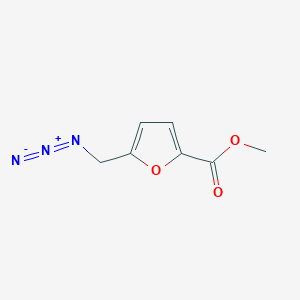

Methyl 5-(azidomethyl)furan-2-carboxylate

Description

Significance of Furan (B31954) Derivatives in Contemporary Organic Synthesis

Furan and its derivatives are a cornerstone of modern organic chemistry, valued for their versatile role as building blocks in the synthesis of complex molecules. rsc.org The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif present in numerous natural products, pharmaceuticals, and agrochemicals. rsc.org This prevalence has made furan derivatives attractive targets for synthetic chemists.

The utility of the furan scaffold is enhanced by its susceptibility to a variety of chemical transformations. It can participate in electrophilic substitutions, cycloaddition reactions, and metal-catalyzed cross-coupling reactions, allowing for extensive functionalization. organic-chemistry.org Furthermore, furan-containing compounds are integral to the development of advanced materials, including thermally stable polymers and resins. rsc.org In medicinal chemistry, the incorporation of a furan nucleus can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, with numerous furan derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. researchgate.netacs.org

Overview of Azido (B1232118) Group Chemistry in Heterocyclic Frameworks

The azido group (-N₃) is a compact, energy-rich functional group with significant utility in the synthesis of nitrogen-containing heterocyclic compounds. chemsrc.com Organic azides are versatile intermediates due to the diverse reactivity of the azido moiety. chemsrc.comresearchgate.net They can act as precursors to nitrenes upon thermal or photochemical decomposition, which can then undergo various insertion or cyclization reactions. chemsrc.com

More prominently, the azido group is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". organic-chemistry.orgresearchgate.net This reaction allows for the efficient and highly regioselective formation of 1,2,3-triazole rings, which are stable and valuable heterocyclic frameworks in medicinal chemistry and materials science. organic-chemistry.org Additionally, the azido group can be readily reduced to a primary amine (-NH₂) via methods such as catalytic hydrogenation, providing a straightforward route to aminomethyl-substituted heterocycles. researchgate.net

Contextualization of Methyl 5-(azidomethyl)furan-2-carboxylate within Furan Chemical Research

This compound is a bifunctional molecule that combines the structural features of both furan derivatives and organic azides. Its furan-2-carboxylate (B1237412) core serves as a stable, bio-derived scaffold that can be further manipulated, while the azidomethyl group at the 5-position provides a reactive handle for a variety of chemical transformations.

This compound is primarily valued as a synthetic intermediate. The azido group can be used to introduce nitrogen-containing functionalities or to link the furan scaffold to other molecules via click chemistry. researchgate.net The ester group, meanwhile, can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. The strategic placement of these two functional groups makes this compound a useful building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

Detailed experimental data for the physical properties of this compound, such as melting and boiling points, are not widely reported in the surveyed literature. However, its fundamental chemical properties and some spectroscopic data have been characterized.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 83608-90-6 | chemsrc.com |

| Molecular Formula | C₇H₇N₃O₃ | |

| Molecular Weight | 181.15 g/mol | |

| High-Resolution Mass Spectrometry (HRMS) | [M+Na]⁺ Calculated: 204.0380, Found: 204.0379 | hmdb.ca |

| ¹H NMR (CDCl₃) | Signals include a singlet for the azidomethyl protons (-CH₂N₃) and a singlet at approximately 3.89 ppm for the methyl ester protons (-OCH₃). | hmdb.ca |

| ¹³C NMR | Spectra have been reported, confirming the carbon framework of the molecule. | rsc.org |

Detailed Research Findings

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a suitable precursor. A common and efficient method starts from Methyl 5-(chloromethyl)furan-2-carboxylate. This precursor, which can be derived from bio-based 5-(chloromethyl)furfural (CMF), is treated with an azide (B81097) salt, typically sodium azide (NaN₃), in a suitable polar aprotic solvent. The chloride ion acts as a good leaving group and is readily displaced by the azide nucleophile to yield the target compound. researchgate.net

An alternative pathway can be envisioned starting from Methyl 5-(hydroxymethyl)furan-2-carboxylate. researchgate.net In this approach, the hydroxyl group is first converted into a better leaving group, for example by tosylation to form a tosylate ester. Subsequent reaction with sodium azide would then furnish this compound. researchgate.net

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by its two principal functional groups: the azide and the ester, as well as the furan ring itself.

Reactions of the Azido Group:

[3+2] Cycloaddition (Click Chemistry): The azidomethyl group is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org Reaction with a terminal alkyne in the presence of a copper(I) catalyst allows for the high-yield synthesis of 1,4-disubstituted 1,2,3-triazole derivatives. This reaction is highly valued for its reliability and functional group tolerance, making it a powerful tool for conjugating the furan moiety to other molecular scaffolds. acs.orgresearchgate.net

Reduction to an Amine: The azide can be cleanly reduced to a primary amine to form Methyl 5-(aminomethyl)furan-2-carboxylate. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as triphenylphosphine (B44618) in the Staudinger reaction. researchgate.net The resulting amino compound is a valuable building block for the synthesis of amides, imines, and other nitrogen-containing structures.

Reactions of the Ester Group: The methyl ester functionality can undergo standard ester transformations. It can be hydrolyzed under acidic or basic conditions to yield 5-(azidomethyl)furan-2-carboxylic acid. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

Reactions of the Furan Ring: The furan ring itself can act as a diene in [4+2] cycloaddition (Diels-Alder) reactions with suitable dienophiles. This reaction can be used to construct bicyclic ether systems, although the aromaticity of the furan ring often requires elevated temperatures or Lewis acid catalysis for the reaction to proceed efficiently.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(azidomethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-12-7(11)6-3-2-5(13-6)4-9-10-8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNALIJSJJPTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622416 | |

| Record name | Methyl 5-(azidomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83608-90-6 | |

| Record name | Methyl 5-(azidomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Methyl 5 Azidomethyl Furan 2 Carboxylate

Precursor Synthesis Routes to Halomethyl Furan (B31954) Carboxylates

The synthesis of Methyl 5-(azidomethyl)furan-2-carboxylate is contingent upon the successful preparation of its halomethyl precursors. Among these, the chloro- and bromo-derivatives are the most common, each with distinct synthetic pathways.

Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate

Methyl 5-(chloromethyl)furan-2-carboxylate is a key intermediate, and its synthesis can be approached from multiple starting points, including commercially available furan derivatives and renewable biomass.

A well-established method for synthesizing Methyl 5-(chloromethyl)furan-2-carboxylate is the Blanc-type chloromethylation of Methyl 2-furoate. wikipedia.org This electrophilic aromatic substitution reaction utilizes formaldehyde (B43269) as the source of the chloromethyl group in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), and anhydrous hydrogen chloride (HCl). wikipedia.orgalfa-chemistry.com

The reaction mechanism is initiated by the protonation of formaldehyde under acidic conditions, which generates a highly electrophilic carbocation. This electrophile is then attacked by the electron-rich furan ring of Methyl Furoate, leading to the formation of a hydroxymethyl intermediate. researchgate.net This intermediate is subsequently converted to the final chloromethyl product under the reaction conditions. alfa-chemistry.comresearchgate.net

Reaction Conditions for Blanc Chloromethylation

| Starting Material | Reagents | Catalyst | Conditions | Product |

|---|

An increasingly important route to Methyl 5-(chloromethyl)furan-2-carboxylate leverages renewable biomass, particularly fructose (B13574). This pathway involves the conversion of fructose into the versatile platform chemical 5-(chloromethyl)furfural (CMF). nrochemistry.comuni.lu The synthesis proceeds through a two-step sequence from CMF: oxidation followed by esterification.

First, CMF is oxidized to form the intermediate 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). uni.lu This transformation can be achieved using reagents such as tert-butyl hypochlorite. uni.lu The resulting acid chloride is then esterified directly with methanol (B129727). A reported method for this esterification involves stirring the CMFCC intermediate with methanol in the presence of potassium carbonate at room temperature, which can produce Methyl 5-(chloromethyl)furan-2-carboxylate in high yield. uni.lu

Biomass-Derived Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate

| Intermediate | Reagents | Conditions | Yield |

|---|

Exploration of Other Halomethyl Furan Carboxylate Precursors (e.g., Methyl 5-(bromomethyl)furan-2-carboxylate)

Besides the chloromethyl derivative, other halomethyl furan carboxylates serve as viable precursors. Methyl 5-(bromomethyl)furan-2-carboxylate is a notable alternative, which can be synthesized from Methyl 5-(hydroxymethyl)furan-2-carboxylate. orientjchem.org

The Appel reaction provides a mild and effective method for converting the primary alcohol group of Methyl 5-(hydroxymethyl)furan-2-carboxylate into the corresponding bromide. wikipedia.orgorganic-chemistry.org This reaction employs triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). The mechanism involves the formation of an oxyphosphonium intermediate, which renders the hydroxyl group an excellent leaving group. Subsequent nucleophilic attack by the bromide ion proceeds via an Sₙ2 mechanism to yield the desired Methyl 5-(bromomethyl)furan-2-carboxylate. nrochemistry.comorganic-chemistry.org

Appel Reaction for Bromination

| Starting Material | Reagents | Reaction Type | Product |

|---|

Azidonation Reactions for the Introduction of the Azidomethyl Moiety

The final step in the synthesis of this compound involves the introduction of the azido (B1232118) group onto the furan ring's side chain. This is typically achieved through a nucleophilic substitution reaction using an azide (B81097) salt.

Nucleophilic Substitution with Azide Reagents (e.g., Tetrabutylammonium (B224687) Azide)

The conversion of halomethyl furan carboxylates to the azidomethyl target compound is accomplished via a nucleophilic substitution reaction. In this process, the halide (chloride or bromide) acts as a leaving group and is displaced by the azide anion (N₃⁻). While the prompt mentions tetrabutylammonium azide, sodium azide (NaN₃) is a commonly used and effective reagent for this transformation.

The reaction typically involves dissolving the precursor, such as Methyl 5-(chloromethyl)furan-2-carboxylate, in a suitable solvent system, like a mixture of methanol and water, and heating it with the azide salt. The azide ion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form the final product, this compound.

Azidonation Reaction Details

| Precursor | Azide Reagent | Solvent | Product |

|---|

Optimization of Reaction Conditions for Efficient Azide Introduction

The synthesis of this compound from its precursor, methyl 5-(hydroxymethyl)furan-2-carboxylate, is a critical transformation that necessitates the optimization of reaction conditions to ensure high yield and purity. The introduction of the azide functionality is typically achieved through a nucleophilic substitution reaction, a process that is highly dependent on several experimental parameters.

A common and effective strategy for this conversion involves a two-step sequence. The initial step is the activation of the primary alcohol group in methyl 5-(hydroxymethyl)furan-2-carboxylate to create a better leaving group. This is often accomplished by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. The subsequent step is the displacement of this leaving group by an azide anion, typically from an alkali metal azide salt like sodium azide (NaN₃) or lithium azide (LiN₃). This substitution reaction generally proceeds via an SN2 mechanism. researchgate.net

The efficiency of this azidation step is profoundly influenced by the choice of solvent, reaction temperature, and the nature of both the leaving group and the azide source. Detailed research findings from analogous synthetic transformations highlight the importance of a systematic optimization of these parameters to maximize the yield of the desired product while minimizing side reactions.

Influence of Solvents

The choice of solvent plays a pivotal role in the rate and efficiency of the SN2 reaction for azide introduction. quora.com Polar aprotic solvents are generally preferred for reactions involving anionic nucleophiles like the azide ion. libretexts.orglibretexts.org Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are particularly effective because they can solvate the cation (e.g., Na⁺) of the azide salt while leaving the azide anion relatively unsolvated and, therefore, more nucleophilic. masterorganicchemistry.comyoutube.com In contrast, polar protic solvents, such as water or alcohols, can form hydrogen bonds with the azide anion, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thereby slowing down the reaction rate. libretexts.orgyoutube.com

Effect of Temperature

The reaction temperature is another critical parameter that requires careful optimization. Generally, increasing the temperature can increase the rate of the nucleophilic substitution reaction. tutorchase.com However, excessively high temperatures may lead to decomposition of the starting materials or the product, or promote the formation of undesired byproducts. For the conversion of an activated alcohol to an azide, a moderate temperature range is typically explored to find the optimal balance between reaction rate and product purity.

Nature of the Leaving Group and Azide Source

The facility of the substitution reaction is also dependent on the nature of the leaving group. Tosylates are widely used as they are excellent leaving groups, being the conjugate base of a strong acid (p-toluenesulfonic acid). Mesylates offer a similar reactivity profile. The choice between these can sometimes be influenced by the specific substrate and desired reaction kinetics. The azide source, most commonly sodium azide, is typically used in excess to drive the reaction to completion.

A systematic study of these parameters would involve a series of experiments where one condition is varied while others are kept constant. The results of such an optimization study for the conversion of an activated precursor, such as methyl 5-(p-toluenesulfonyloxymethyl)furan-2-carboxylate, to this compound can be summarized in a data table.

| Entry | Leaving Group | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Tosylate | NaN₃ | DMF | 25 | 24 | 75 |

| 2 | Tosylate | NaN₃ | DMF | 60 | 6 | 92 |

| 3 | Tosylate | NaN₃ | DMF | 80 | 4 | 88 |

| 4 | Tosylate | NaN₃ | DMSO | 60 | 6 | 94 |

| 5 | Tosylate | NaN₃ | Acetonitrile | 60 | 12 | 85 |

| 6 | Tosylate | NaN₃ | Ethanol (B145695) | 60 | 24 | 45 |

| 7 | Mesylate | NaN₃ | DMF | 60 | 6 | 90 |

| 8 | Tosylate | LiN₃ | DMF | 60 | 6 | 91 |

The data presented in the table illustrates that the optimal conditions for the efficient introduction of the azide group involve the use of a polar aprotic solvent like DMF or DMSO at an elevated temperature of around 60°C. These conditions lead to a high yield of this compound in a relatively short reaction time. The use of a protic solvent like ethanol significantly reduces the reaction's efficiency, as expected for an SN2 process with an anionic nucleophile. Both tosylate and mesylate appear to be effective leaving groups, and sodium azide serves as an efficient source of the azide nucleophile.

Reactivity and Transformation of Methyl 5 Azidomethyl Furan 2 Carboxylate

Azide (B81097) Reduction Reactions

The reduction of the azide group to a primary amine is a fundamental transformation, providing access to key aminomethyl furan (B31954) derivatives. This conversion can be achieved through several methods, most notably the Staudinger reduction and catalytic hydrogenation, each offering distinct advantages in terms of reaction conditions and functional group tolerance.

Formation of Aminomethyl Furan Derivatives via Staudinger Reduction (e.g., with Triphenylphosphine)

The Staudinger reduction is a mild and efficient method for converting azides to primary amines without affecting other reducible functional groups, such as the ester and the furan ring in the target molecule. organic-chemistry.org The reaction proceeds via the formation of an iminophosphorane intermediate. wikipedia.orgalfa-chemistry.com

The mechanism begins with the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), on the terminal nitrogen atom of the azide group of Methyl 5-(azidomethyl)furan-2-carboxylate. organic-chemistry.org This initial step forms a phosphazide (B1677712) intermediate. The phosphazide is unstable and undergoes a retro-[2+2] cycloaddition, releasing dinitrogen gas (N₂) to form a stable iminophosphorane (also known as an aza-ylide). alfa-chemistry.com Subsequent hydrolysis of the iminophosphorane in the presence of water cleaves the phosphorus-nitrogen double bond, yielding the desired primary amine, Methyl 5-(aminomethyl)furan-2-carboxylate, and a phosphine oxide byproduct, such as the thermodynamically stable triphenylphosphine oxide. wikipedia.orgnih.gov The high stability of the P=O bond in the byproduct provides a strong thermodynamic driving force for the reaction. nih.gov

The Staudinger reduction is valued for its chemoselectivity and the mild, often room temperature, conditions under which it is performed, preventing the reduction of other sensitive functionalities within the molecule. organic-chemistry.orgsemanticscholar.org

Table 1: Staudinger Reduction of this compound

| Reactant | Reagent | Intermediate | Product | Byproduct |

|---|

Hydrogenation Pathways and Selective Reduction of the Azide Group

Catalytic hydrogenation is another widely used method for the reduction of azides to amines. This approach involves the use of hydrogen gas (H₂) and a metal catalyst. For a substrate like this compound, the primary challenge is to achieve selective reduction of the azide group without hydrogenating the furan ring or reducing the carboxylate ester.

The choice of catalyst and reaction conditions is crucial for controlling the selectivity.

Palladium on Carbon (Pd/C): This is a common catalyst for azide reduction. Under mild conditions (e.g., room temperature, atmospheric pressure of H₂), it can selectively reduce the azide to an amine. However, under more forcing conditions (higher pressure and temperature), Pd/C can also catalyze the hydrogenation of the furan ring, leading to tetrahydrofuran (B95107) derivatives. researchgate.net

Platinum(IV) Oxide (PtO₂, Adams' catalyst): This is a highly active catalyst that can effectively reduce the azide group. However, it is also very efficient at hydrogenating aromatic and heterocyclic rings, making it less suitable for the selective reduction of this particular substrate if preservation of the furan ring is desired.

Raney Nickel (Raney® Ni): While effective for many hydrogenations, Raney Nickel can be aggressive and may lead to over-reduction or side reactions involving the furan ring, especially at elevated temperatures and pressures. rsc.org

A two-stage hydrogenation process can sometimes be employed where the furan ring is hydrogenated first under specific conditions, followed by the reduction of other functionalities, or vice-versa. rsc.org For the selective reduction of the azide in this compound, a Pd/C catalyst under carefully controlled, mild conditions is generally the preferred pathway to yield Methyl 5-(aminomethyl)furan-2-carboxylate.

Table 2: Catalysts for Selective Hydrogenation of the Azide Group

| Catalyst | Typical Conditions | Selectivity for Azide Reduction | Potential Side Reactions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, RT, 1-4 atm, MeOH/EtOAc | High | Furan ring hydrogenation at higher pressure/temperature |

| Platinum(IV) Oxide (PtO₂) | H₂, RT, 1-4 atm, various solvents | Moderate to Low | High propensity for furan ring hydrogenation |

Cycloaddition Reactions Involving the Azido (B1232118) Group

The azide functionality serves as a classic 1,3-dipole, enabling its participation in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes. These reactions, often categorized under the umbrella of "click chemistry," provide a powerful and efficient means of forming stable five-membered heterocyclic rings, specifically 1,2,3-triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, renowned for its reliability, high yields, and exceptional regioselectivity. wikipedia.org The reaction unites an azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. acs.orgnih.gov

In this reaction, this compound acts as the azide component. The reaction mechanism is believed to involve the formation of a copper(I) acetylide intermediate from the terminal alkyne. wikipedia.org This copper acetylide then coordinates with the azide, facilitating a stepwise cycloaddition process that culminates in the formation of a copper-triazolide intermediate. acs.org Protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst.

The copper(I) catalyst is crucial and can be introduced from a Cu(I) salt like CuI or generated in situ from a more stable Cu(II) salt (e.g., CuSO₄) using a reducing agent such as sodium ascorbate. wikipedia.orgnih.gov The reaction is robust and can be performed in a wide range of solvents, including water, making it highly applicable in various fields, from materials science to bioconjugation. researchgate.net

Table 3: Examples of CuAAC Reactions with this compound

| Alkyne Partner | Product |

|---|---|

| Phenylacetylene | Methyl 5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)furan-2-carboxylate |

| Propargyl alcohol | Methyl 5-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)furan-2-carboxylate |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a metal catalyst. magtech.com.cn This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. nih.gov The driving force for SPAAC is the high degree of ring strain engineered into the alkyne component, typically a cyclooctyne (B158145) derivative. magtech.com.cn

The reaction involves a [3+2] cycloaddition between the azide of this compound and a strained alkyne. The significant release of strain energy upon the conversion of the sp-hybridized alkyne carbons to sp²-hybridized carbons in the triazole ring lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures. magtech.com.cn

Several generations of strained cyclooctynes have been developed to optimize reaction kinetics and stability. Common examples include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN). nih.gov The choice of cyclooctyne can influence the rate of the cycloaddition. SPAAC has become an indispensable tool for bioorthogonal labeling of molecules in living systems. nih.gov

Table 4: Common Strained Alkynes for SPAAC

| Strained Alkyne | Abbreviation | Key Features |

|---|---|---|

| Dibenzocyclooctyne | DBCO | High reactivity, good stability |

| Bicyclononyne | BCN | Compact, good reactivity |

| Difluorinated Cyclooctyne | DIFO | Very high reactivity due to electron-withdrawing fluorine atoms |

Intramolecular Cyclization Pathways

While intermolecular reactions of the azide group are well-documented, the potential for intramolecular cyclization of this compound presents an intriguing pathway to novel fused heterocyclic systems. Although specific literature detailing the intramolecular cyclization of this exact compound is limited, plausible pathways can be proposed based on established azide reactivity.

One potential pathway involves the generation of a highly reactive nitrene intermediate through thermolysis or photolysis of the azide group, with the expulsion of N₂ gas. The resulting singlet or triplet nitrene could then undergo several intramolecular reactions:

C-H Insertion: The nitrene could insert into one of the C-H bonds of the furan ring, leading to the formation of a fused dihydropyrrolo[1,2-b]furanone system or other related heterocycles.

Cyclization onto the Ester: The nitrene could potentially interact with the carbonyl group of the ester, although this is generally a less favored pathway compared to C-H insertion or cycloaddition.

Alternatively, under acidic conditions, intramolecular electrophilic substitution could be envisioned. researchgate.net For instance, protonation of the azide could facilitate an attack by the electron-rich furan ring, leading to a cyclized product. The feasibility and regioselectivity of such reactions would depend heavily on the specific reaction conditions employed. These proposed pathways represent theoretical possibilities for creating complex, fused furan derivatives from this compound, highlighting areas for future research.

Functional Group Interconversions and Modifications on the Furan Ring

The functional groups of this compound can be selectively modified to generate a range of furan-based derivatives with diverse properties and potential applications.

The methyl ester group of this compound can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 5-(azidomethyl)furan-2-carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis, allowing for the conversion of an ester into a more versatile carboxylic acid functionality.

The resulting 5-(azidomethyl)furan-2-carboxylic acid can serve as a key intermediate for the synthesis of a wide array of derivatives. For example, it can be converted to acyl chlorides, which are highly reactive intermediates for the formation of amides, esters, and other carboxylic acid derivatives. The reaction of the carboxylic acid with various amines in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), can lead to the formation of a diverse library of amide derivatives.

Table 2: Potential Derivatization Reactions of 5-(azidomethyl)furan-2-carboxylic acid

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Amide formation | Amines/DCC | Amides |

| Esterification | Alcohols/Acid catalyst | Esters |

| Acyl chloride formation | Thionyl chloride | Acyl chlorides |

The furan ring in this compound is an aromatic system, but it is less aromatic than benzene (B151609) and can undergo reactions that are not typical for more stable aromatic rings. The substituents at the 2 and 5 positions significantly influence the reactivity of the furan nucleus.

Electrophilic substitution on the furan ring typically occurs at the 2- and 5-positions. Since this compound is already substituted at these positions, further electrophilic substitution on the furan ring would be expected to be challenging.

However, other transformations of the furan ring are possible. For example, the furan ring can be hydrogenated to the corresponding tetrahydrofuran derivative under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the furan ring without affecting the azide or ester functionalities.

Additionally, the furan ring can be cleaved under certain oxidative conditions, leading to the formation of dicarbonyl compounds. This transformation can be a useful synthetic strategy for accessing acyclic structures from furan precursors. The specific conditions for such transformations would need to be carefully controlled to avoid unwanted side reactions with the other functional groups present in the molecule.

Derivatization and Scaffold Construction Utilizing Methyl 5 Azidomethyl Furan 2 Carboxylate

Synthesis of Advanced Furan-Based Monomers and Polymer Precursors

The bifunctional nature of methyl 5-(azidomethyl)furan-2-carboxylate allows for its conversion into monomers suitable for the synthesis of bio-based polymers such as polyamides and polyesters. These materials are of significant interest as sustainable alternatives to their petroleum-derived counterparts.

The synthesis of furan-based polyamides typically involves the polycondensation of a furan-based diamine with a diacid, or a furan-based diacid with a diamine. magtech.com.cnrsc.org this compound can be envisioned as a precursor to furan-based amino acids or diamines. The azide (B81097) functionality can be readily reduced to a primary amine, a key functional group for amide bond formation.

One plausible pathway to a polyamide precursor involves the reduction of the azidomethyl group to an aminomethyl group, yielding methyl 5-(aminomethyl)furan-2-carboxylate. This resulting amino ester can then undergo self-condensation or be copolymerized with other monomers to form polyamides. Alternatively, hydrolysis of the methyl ester to a carboxylic acid, followed by reduction of the azide, would produce 5-(aminomethyl)furan-2-carboxylic acid, an amino acid monomer. These furan-based monomers can lead to polyamides with unique properties conferred by the rigid furan (B31954) ring. dtic.mil

Table 1: Plausible Synthesis of Polyamide Precursors from this compound

| Precursor | Synthetic Step | Resulting Monomer | Polymerization Potential |

| This compound | Reduction of azide | Methyl 5-(aminomethyl)furan-2-carboxylate | Self-condensation or copolymerization |

| This compound | 1. Hydrolysis of ester 2. Reduction of azide | 5-(Aminomethyl)furan-2-carboxylic acid | Polycondensation |

Furan-based polyesters are gaining attention as bio-based alternatives to polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com The synthesis of these polyesters generally requires furan-based diols or diacids. rsc.org this compound can be chemically modified to generate such polyester (B1180765) precursors.

A potential route to a furan-based diol would involve the reduction of both the methyl ester and the azidomethyl group to hydroxyl functionalities. The reduction of the ester to a primary alcohol is a standard transformation. The conversion of the azide to a hydroxyl group can also be achieved through various methods, including reduction to the amine followed by diazotization and hydrolysis. The resulting 2,5-bis(hydroxymethyl)furan is a valuable monomer for polyester synthesis. researchgate.net

Table 2: Potential Synthesis of Polyester Precursors from this compound

| Precursor | Synthetic Steps | Resulting Monomer | Polymerization Potential |

| This compound | 1. Reduction of ester 2. Conversion of azide to hydroxyl | 2,5-Bis(hydroxymethyl)furan | Polycondensation with diacids |

| This compound | Hydrolysis of ester | 5-(Azidomethyl)furan-2-carboxylic acid | Polycondensation with diols (after azide reduction) |

Development of Complex Furan-Containing Heterocycles

The furan ring is a common motif in many biologically active compounds and serves as a scaffold for the synthesis of various heterocyclic systems. researchgate.netscispace.comijsrst.com The functional groups present in this compound provide handles for the construction of more complex furan-containing heterocycles.

Pyrazole (B372694) derivatives are known for their diverse pharmacological activities. nih.gov The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.gov While direct conversion of this compound to a pyrazole is not straightforward, furan-based precursors can be utilized. For instance, furan-2-carbaldehyde derivatives can be condensed with ketones to form chalcone-like intermediates, which then react with hydrazines to yield pyrazolines that can be oxidized to pyrazoles. researchgate.net Another approach involves the 1,3-dipolar cycloaddition of nitrile imines with furan-containing alkenes. researchgate.net The furan moiety can be incorporated into pyrazole structures, and the resulting compounds have been investigated for their biological activities. chim.it

Thiadiazole derivatives are another class of heterocycles with a wide range of biological applications. nih.govrsc.org A common method for the synthesis of 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. jocpr.comjst.go.jp Furan-2-carboxylic acid, a related furan derivative, can be reacted with thiosemicarbazide (B42300) in the presence of a dehydrating agent to form 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole. jocpr.com This furan-thiadiazole scaffold can be further functionalized to generate a library of compounds for biological screening. nih.gov

Lactams, or cyclic amides, are important structural motifs found in many natural products and pharmaceuticals, most notably in β-lactam antibiotics. The synthesis of lactams can be achieved through various methods, including the intramolecular cyclization of amino acids.

This compound possesses the necessary functionalities for transformation into a precursor for lactam synthesis. The reduction of the azido (B1232118) group to an amine, followed by hydrolysis of the methyl ester, would yield 5-(aminomethyl)furan-2-carboxylic acid. This furan-based amino acid could then undergo intramolecular cyclization to form a furan-fused lactam. The ring size of the resulting lactam would depend on the position of the amino and carboxyl groups relative to each other on the furan ring. In this case, it would lead to a six-membered lactam fused to the furan ring. The development of novel lactam structures is of continuous interest in medicinal chemistry.

Conjugation Strategies for Molecular Hybridization in Chemical Synthesis

The functional architecture of this compound, featuring a reactive azide group appended to a stable furan scaffold, makes it an exemplary building block for molecular hybridization. The azidomethyl group is a versatile chemical handle that can participate in a variety of highly efficient and selective ligation reactions. These conjugation strategies are pivotal for covalently linking the furan core to other molecular entities, thereby creating complex hybrid structures with novel properties. The primary and most widely exploited of these strategies is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgsigmaaldrich.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent conjugation strategy utilizing the azido group of this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, independently discovered by the groups of Valery V. Fokin and K. Barry Sharpless, is a highly efficient and regioselective method for forming a stable 1,2,3-triazole ring by linking an azide with a terminal alkyne. wikipedia.org The reaction is renowned for its reliability, high yields, tolerance of a wide range of functional groups, and mild reaction conditions, often proceeding effectively in aqueous environments. organic-chemistry.org

The general mechanism involves the reaction of the azidomethyl group on the furan ring with a terminal alkyne in the presence of a copper(I) catalyst. The copper(I) species, often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, coordinates with the alkyne to facilitate the cycloaddition. nih.gov This process exclusively yields the 1,4-disubstituted triazole isomer, a significant advantage over the uncatalyzed thermal Huisgen cycloaddition which often produces a mixture of 1,4- and 1,5-regioisomers at elevated temperatures. organic-chemistry.org

Research on analogous compounds, such as 2-azidomethyl-5-ethynylfuran, demonstrates the high efficiency of this conjugation method. researchgate.net The reactivity of the azidomethyl group is largely independent of the substituent at the 5-position of the furan ring, meaning these findings can be directly extrapolated to this compound. Various copper sources and ligands can be employed to catalyze the reaction, allowing for optimization based on the specific substrates being joined. researchgate.net This strategy has been successfully used to link furan-containing moieties to a diverse array of molecules, including biomolecules, polymers, and other heterocyclic systems.

Table 1: Representative CuAAC Reactions with Furan-Based Azides This table illustrates typical reaction conditions and high yields achieved in the CuAAC conjugation of a furan-based azide with various terminal alkynes, based on data from analogous compounds. researchgate.net

| Alkyne Partner | Catalyst System | Solvent | Yield (%) |

| Phenylacetylene | CuSO₄/Sodium Ascorbate | EtOH/H₂O | 70% |

| Propargyl alcohol | CuBr/PMDETA | DMF | 91% |

| 1-Octyne | CuBr/TEEDA | DMF | 84% |

| 4-Ethynylanisole | CuBr/bipy | DMF | 76% |

| 3-Ethynylthiophene | CuBr/phen | DMF | 79% |

Data extrapolated from the reactivity of the analogous compound 2-azidomethyl-5-ethynylfuran. researchgate.net

Other Azide-Based Conjugation Methods

While CuAAC is the most common, the azidomethyl group on the furan scaffold can also participate in other important conjugation reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : For applications where the cytotoxicity of a copper catalyst is a concern, such as in biological systems, SPAAC provides a powerful alternative. This reaction involves the use of a strained cyclooctyne (B158145), which reacts readily with azides without the need for a metal catalyst. wikipedia.org The reaction proceeds via a [3+2] cycloaddition mechanism, similar to the Huisgen cycloaddition. wikipedia.org This bioorthogonal strategy allows for the conjugation of the furan moiety to molecules within a cellular environment.

Staudinger Ligation : The Staudinger ligation is another highly chemoselective method for forming a stable amide bond between an azide and a specifically engineered triarylphosphine. sigmaaldrich.com The reaction, first reported by Hermann Staudinger in 1919, involves the formation of an aza-ylide intermediate which then rearranges to form the final conjugate. sigmaaldrich.com This method is bio-orthogonal and proceeds efficiently at room temperature in aqueous conditions, making it suitable for modifying sensitive biomolecules. sigmaaldrich.com

These diverse conjugation strategies underscore the utility of this compound as a modular building block. The ability to selectively and efficiently link the furan core to other molecular fragments via the azidomethyl handle enables the rational design and synthesis of complex molecular hybrids for a wide range of applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Mechanistic Investigations

Elucidation of Reaction Mechanisms for Key Transformations

While specific, in-depth mechanistic studies exclusively focused on Methyl 5-(azidomethyl)furan-2-carboxylate are not extensively documented in the public domain, plausible reaction pathways for its key transformations can be elucidated based on the well-established reactivity of its constituent functional groups: the furan (B31954) ring, the azide (B81097), and the ester.

The azide group is a versatile functional group known for its participation in a variety of reactions, most notably [3+2] cycloadditions, also known as Huisgen cycloadditions. In the case of this compound, the azide can react with alkynes or other dipolarophiles to form triazole rings. The mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is proposed to proceed through the formation of a copper acetylide intermediate, which then reacts with the terminal azide to form a six-membered copper-containing intermediate. Subsequent ring contraction and protonolysis yield the stable 1,4-disubstituted 1,2,3-triazole. Uncatalyzed thermal cycloadditions are also possible, typically leading to a mixture of 1,4- and 1,5-disubstituted triazoles. The regioselectivity of these reactions can be influenced by steric and electronic factors of the reactants. For instance, the reaction of 5-(azidomethyl)furfural with allenoates has been shown to be highly regioselective. researchgate.net

The furan ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution reactions. However, the presence of the electron-withdrawing carboxylate group at the 2-position deactivates the ring towards electrophilic attack. Conversely, the furan ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. quora.com The outcome of these [4+2] cycloaddition reactions is often influenced by the nature of the substituents on both the furan and the dienophile. nih.gov

Furthermore, the azidomethyl group can potentially undergo other transformations. For example, reduction of the azide can lead to the corresponding amine, Methyl 5-(aminomethyl)furan-2-carboxylate. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction).

In-depth Spectroscopic Characterization of Reaction Intermediates and Products

The structural elucidation of this compound and its reaction products relies heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of the title compound.

| ¹H NMR (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 3.89 | s, 3H (O-CH₃) |

| 4.47 | s, 2H (CH₂-N₃) |

| 6.47 | d, 1H (furan H3) |

| 7.17 | d, 1H (furan H4) |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 47.0 | CH₂-N₃ |

| 52.1 | O-CH₃ |

| 111.0 | furan C3 |

| 118.8 | furan C4 |

| 144.9 | furan C2 |

| 153.3 | furan C5 |

| 158.9 | C=O |

Data sourced from a supplementary information file. rsc.org

In the ¹H NMR spectrum, the singlet at 3.89 ppm corresponds to the methyl ester protons, while the singlet at 4.47 ppm is assigned to the methylene (B1212753) protons adjacent to the azide group. The two doublets in the aromatic region are characteristic of the furan ring protons. The ¹³C NMR spectrum further corroborates the structure with signals corresponding to the azidomethyl carbon, the methyl ester carbon, the furan ring carbons, and the carbonyl carbon. rsc.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is crucial for confirming its elemental composition. For this compound, the calculated mass for [M+Na]⁺ is 204.0380, with a found value of 204.0379, confirming the molecular formula C₇H₇N₃O₃. rsc.org

Spectroscopic characterization of reaction products, such as the triazoles formed from cycloaddition reactions, would show the disappearance of the characteristic azide peak in the IR spectrum and the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the triazole ring.

Computational Chemistry Studies on Reactivity, Selectivity, and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the properties of furan derivatives. Although specific computational studies on this compound are not prominent in the literature, the methodologies applied to similar furan-containing molecules can be extrapolated to understand its behavior.

Reactivity and Selectivity: DFT calculations can be employed to model the transition states of potential reactions, such as the [3+2] cycloaddition of the azide group. By calculating the activation energies for different reaction pathways and regioisomeric outcomes, the selectivity of the reaction can be predicted. Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can provide insights into the reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can help explain the observed regioselectivity in cycloaddition reactions.

Conformational Analysis: The rotational barriers around the single bonds in this compound, particularly the bond connecting the carboxylate group to the furan ring and the bond connecting the azidomethyl group, can be investigated using DFT. Such studies on other furan derivatives have successfully predicted the most stable conformers. For furan-2-carboxaldehyde, computational studies have explored the energy difference and rotational barrier between the cis and trans conformers. These analyses are crucial as the conformation of the molecule can influence its reactivity and spectroscopic properties.

Spectroscopic Prediction: DFT calculations can also be used to predict spectroscopic data. Theoretical calculations of NMR chemical shifts and vibrational frequencies (IR and Raman) can be compared with experimental data to aid in the assignment of signals and to confirm the proposed structure. For instance, calculated shielding constants from DFT have been shown to correlate well with experimental NMR chemical shifts for various furan derivatives.

By applying these computational approaches to this compound, a deeper understanding of its electronic structure, conformational preferences, and reactivity can be achieved, guiding future synthetic applications and mechanistic investigations.

Future Research Directions and Emerging Applications in Organic Synthesis

Development of Sustainable and Green Synthesis Approaches for Furanic Azides

A primary focus of future research is the development of environmentally benign methods for synthesizing furanic azides, moving away from traditional petrochemical routes. The use of renewable biomass, such as chitin (B13524), is a promising avenue. rsc.org Chitin can be hydrolyzed to N-acetylglucosamine (GlcNAc), which can then be dehydrated to produce nitrogen-containing furan (B31954) derivatives like 3-acetamido-5-acetylfuran (B13792600) (3A5AF). rsc.org This bio-based approach significantly reduces the environmental footprint compared to conventional methods. rsc.org

The principles of green chemistry are central to these efforts, aiming for high selectivity and efficiency under mild conditions. rsc.org One-pot reaction processes that combine multiple steps, such as the hydrolysis of biomass and subsequent dehydration, are being explored to create economically viable and efficient production pathways. rsc.org The synthesis of furan-based monomers from renewable starting materials using facile, green, and energy-efficient processes is a key goal. acs.org Research into the enzymatic synthesis of furanic compounds, such as the one-pot, one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) from 5-(hydroxymethyl)furfural (HMF), highlights the potential of biocatalysis in creating greener processes. researchgate.net

Key aspects of sustainable synthesis approaches include:

Renewable Feedstocks: Utilizing biomass like cellulose (B213188) and chitin to derive furanic precursors. rsc.orgmdpi.com

Green Solvents: Employing environmentally friendly solvents or even solvent-free conditions.

Catalytic Efficiency: Developing catalysts that are highly active, selective, and recyclable.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product.

| Synthesis Approach | Precursor | Key Features | Reference |

| Biomass Conversion | Chitin | Hydrolysis and dehydration to nitrogen-containing furans. | rsc.org |

| Chemoenzymatic Synthesis | 5-Hydroxymethylfurfural (HMF) | One-pot, one-step enzymatic conversion to amino furans. | researchgate.net |

| Base-Catalyzed Condensation | 2,5-Diformylfuran (DFF) | Facile and environmentally benign synthesis of furanic monomers. | acs.org |

Exploration of Novel Catalytic Systems for Transformations Involving the Azidomethyl Group

The azidomethyl group is a versatile functional handle, and the development of novel catalytic systems to transform it is a vibrant area of research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly relevant for the derivatization of furanic azides. researchgate.net Research is focused on developing more efficient and greener catalytic systems for this transformation, including the use of different copper sources and ligands. researchgate.net

Beyond click chemistry, other catalytic transformations of the azido (B1232118) group are being investigated. For instance, the catalytic hydrogenation of azides to amines is a crucial reaction for accessing amino-furan derivatives. nih.gov The development of selective and robust catalysts for this reduction is an ongoing effort. Furthermore, transition-metal-catalyzed reactions that leverage the reactivity of the azide (B81097) group for C-N bond formation and other transformations are being explored to expand the synthetic utility of Methyl 5-(azidomethyl)furan-2-carboxylate.

Novel catalytic systems being explored include:

Homogeneous Catalysts: Development of new ligands for copper-catalyzed click chemistry to improve reaction rates and yields. researchgate.net

Heterogeneous Catalysts: Use of supported metal catalysts, such as palladium on carbon, for the clean and efficient reduction of azides.

Organocatalysts: Exploration of metal-free catalytic systems for various transformations to enhance sustainability. researchgate.net

Photocatalysts: Investigating light-mediated reactions for novel transformations of the azidomethyl group under mild conditions.

| Catalytic System | Transformation | Advantages | Reference |

| Copper(I) with Ligands | Azide-Alkyne Cycloaddition | High efficiency and selectivity for triazole formation. | researchgate.net |

| Palladium on Carbon | Azide Reduction | Clean conversion to amines. | nih.gov |

| Organocatalysts | Various | Metal-free, environmentally benign. | researchgate.net |

Integration into Flow Chemistry Methodologies for Continuous Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, higher efficiency, and easier scalability. researchgate.netnih.gov The integration of the synthesis of this compound and its derivatives into continuous flow systems is a key area of future research. acs.orgcore.ac.uk Continuous flow platforms can enable the safe in-situ generation and use of potentially hazardous reagents, such as azides. nih.gov

For instance, a continuous flow setup can be designed for the multi-step synthesis of furan derivatives, eliminating the need to isolate intermediates. acs.org This approach has been shown to significantly improve yields compared to sequential batch processes. acs.org The development of robust and automated continuous flow platforms for the nitration of furfural (B47365) to produce key intermediates for pharmaceuticals demonstrates the potential of this technology. researchgate.netnih.gov Applying these principles to the synthesis of furanic azides could lead to safer, more efficient, and scalable manufacturing processes.

| Flow Chemistry Application | Key Benefit | Example | Reference |

| Multi-step Synthesis | Improved Yields | Synthesis of 2,5-diaryl furans without isolating intermediates. | acs.org |

| In-situ Reagent Generation | Enhanced Safety | Continuous generation of acetyl nitrate (B79036) for nitration of furfural. | researchgate.netnih.gov |

| Process Automation | High Reproducibility | Automated platforms for the synthesis of pharmaceutical intermediates. | nih.gov |

Expansion of Chemical Space through Diversification and Derivatization Strategies

This compound is a valuable scaffold for the synthesis of a wide range of novel molecules. Future research will focus on expanding the chemical space accessible from this starting material through various diversification and derivatization strategies. The azide and ester functionalities provide two distinct points for modification.

The azidomethyl group can be readily converted into a triazole ring via click chemistry, allowing for the introduction of a diverse array of substituents. researchgate.net The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, and other functional groups. researchgate.netpensoft.net These derivatization strategies open up possibilities for synthesizing new compounds with potentially interesting biological activities or material properties.

For example, 5-arylfuran-2-carboxylic acids, which can be derived from furan-2-carboxylic acid, are used to synthesize various heterocyclic compounds, including thiadiazoles and oxadiazoles. researchgate.net The synthesis of new furan-based derivatives for applications such as anticancer agents is an active area of research. nih.gov By combining these derivatization strategies, a vast library of novel furanic compounds can be generated from this compound.

| Derivatization Strategy | Functional Group Targeted | Potential Products | Reference |

| Click Chemistry | Azidomethyl | Triazole-containing furan derivatives | researchgate.net |

| Amide Coupling | Carboxylic Acid (from ester hydrolysis) | Furan-2-carboxamides | researchgate.netpensoft.net |

| Esterification | Carboxylic Acid (from ester hydrolysis) | Diverse furan-2-carboxylates | researchgate.net |

| Heterocycle Synthesis | Carboxylic Acid/Carbonyl Chloride | Thiadiazoles, Oxadiazoles | researchgate.net |

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : The azidomethyl proton (-CH₂N₃) appears as a triplet (δ 3.8–4.2 ppm) due to coupling with adjacent protons.

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 160–165 ppm, while the azidomethyl carbon appears at δ 45–50 ppm.

- IR Spectroscopy : The azide group exhibits a strong absorption band at 2100–2150 cm⁻¹ (N₃ asymmetric stretch).

- X-ray Crystallography : Single-crystal studies confirm spatial arrangement, bond angles, and potential intermolecular interactions (e.g., hydrogen bonding with the ester group) .

How does the presence of the azidomethyl group influence the reactivity of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

Advanced Research Question

The azidomethyl group enables "click chemistry" applications, particularly in bioconjugation and polymer synthesis. Key considerations include:

- Kinetics : The electron-withdrawing ester group at the 2-position accelerates CuAAC by polarizing the azide moiety, enhancing its electrophilicity.

- Regioselectivity : Steric hindrance from the furan ring directs alkyne addition to the terminal nitrogen of the azide.

- Catalyst optimization : Copper(I) iodide with TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligands improves reaction efficiency in aqueous media .

What strategies are recommended to mitigate potential thermal instability or explosive hazards associated with the azide functional group during handling and storage?

Advanced Research Question

- Handling :

- Use blast shields and remote manipulation tools for large-scale reactions.

- Avoid grinding or mechanical shock to dry azide compounds.

- Storage :

- Maintain azides in dilute solutions (≤10% w/v) under inert atmosphere (N₂ or Ar).

- Add stabilizers like sodium ascorbate to prevent autocatalytic decomposition.

- Thermal Monitoring : Differential scanning calorimetry (DSC) can identify decomposition onset temperatures (typically >120°C for this compound) .

How can researchers design experiments to explore the metabolic pathways or degradation products of this compound in biological systems?

Advanced Research Question

- In vitro Models :

- Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify phase I metabolites (e.g., hydroxylation at the methyl group).

- Use LC-MS/MS to detect intermediates like 5-(azidomethyl)furan-2-carboxylic acid (ester hydrolysis product).

- In vivo Tracing :

- Radiolabel the azide group (¹⁴C or ³H) to track biodistribution and excretion in animal models.

- Monitor potential Staudinger ligation with phosphine probes to visualize cellular uptake .

What are the documented biological activities of structurally analogous furan-2-carboxylate derivatives, and how can these inform structure-activity relationship studies?

Basic Research Question

Analogues like methyl 5-(hydroxymethyl)furan-2-carboxylate exhibit:

- Antimicrobial Activity : Inhibition of bacterial efflux pumps (e.g., against E. coli via NorA protein disruption).

- Anticancer Potential : Apoptosis induction in leukemia cells (IC₅₀ ~20 μM) through ROS generation.

- SAR Insights :

- Azide substitution enhances membrane permeability compared to hydroxyl or methyl groups.

- Ester hydrolysis to carboxylic acid reduces bioavailability but increases target binding affinity .

What computational chemistry approaches are suitable for predicting the regioselectivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations :

- Calculate Fukui indices to identify electrophilic sites (C-5 azidomethyl group vs. C-2 ester).

- Transition state modeling (e.g., Gaussian 16) reveals energy barriers for SN2 pathways.

- Machine Learning :

- Train models on Reaxys/Pistachio databases to predict reaction outcomes with azides.

- Use graph neural networks (GNNs) to optimize solvent and catalyst selection for regioselective alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.